molecular formula C11H13BrO2 B2862684 Methyl 2-(2-bromophenyl)-2-methylpropanoate CAS No. 177748-63-9

Methyl 2-(2-bromophenyl)-2-methylpropanoate

Cat. No. B2862684
CAS RN: 177748-63-9
M. Wt: 257.127
InChI Key: JYACVTTYKZGWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(2-bromophenyl)-2-methylpropanoate” is 229.07 . The SMILES string representation of the molecule is COC(=O)Cc1ccccc1Br .


Chemical Reactions Analysis

The compound is involved in a base-promoted decarboxylative annulation of ynones, which provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a solid compound . It has a molecular weight of 229.07 and a density of 1.4±0.1 g/cm3 . The boiling point is 264.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Benzoxepines

Methyl 2-(2-bromophenyl)-2-methylpropanoate: is used in the base-promoted decarboxylative annulation with ynones to synthesize a broad range of benzoxepines . This process is efficient and provides high regioselectivity and good yields under transition-metal-free conditions. Benzoxepines are important compounds in medicinal chemistry due to their biological activity.

Transition-Metal-Free Organic Synthesis

The compound serves as a key reagent in organic synthesis methods that avoid the use of transition metals . This is particularly valuable in the pharmaceutical industry, where the presence of metal contaminants in final products is a concern.

Decarboxylative Annulation Reactions

It is involved in tandem [2+4] annulation and ring-opening decarboxylative reactions, which are useful for constructing complex organic frameworks . These reactions are pivotal in the development of new synthetic methodologies.

Intramolecular Nucleophilic Aromatic Substitution

The compound is used in intramolecular nucleophilic aromatic substitution reactions, which are a cornerstone in the synthesis of various aromatic compounds . This type of reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals.

Gram-Scale Synthesis

Methyl 2-(2-bromophenyl)-2-methylpropanoate: can be used in gram-scale reactions, indicating its potential for upscaling to industrial production . This is crucial for the transition from laboratory-scale to commercial-scale synthesis.

Further Functionalization of Organic Molecules

The compound has been studied for its role in the further functionalization of organic molecules . This opens up possibilities for the creation of a diverse array of derivatives with potential applications in various fields.

Single-Crystal X-Ray Crystallography

Key intermediates involving Methyl 2-(2-bromophenyl)-2-methylpropanoate have been characterized by single-crystal X-ray crystallography . This aids in understanding the mechanisms of chemical reactions and the structure of complex molecules.

Development of New Synthetic Methodologies

Research involving Methyl 2-(2-bromophenyl)-2-methylpropanoate contributes to the development of new synthetic methodologies . Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly chemical processes.

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable and harmful to aquatic life with long-lasting effects . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYACVTTYKZGWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromophenyl)-2-methylpropanoate

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